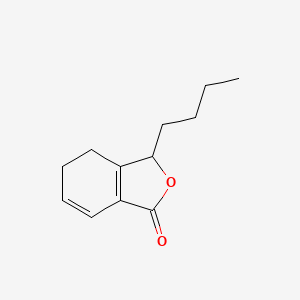

3-N-丁基-4,5-二氢邻苯二甲酸内酯

描述

Synthesis Analysis

The synthesis of chemical compounds similar to 3-N-Butyl-4,5-dihydrophthalide often involves complex reactions that can include halogenation, metalation, and the use of electrophilic reagents for the functionalization of specific positions within the compound's structure. For instance, 3-Chloro-4,5-dihydrofuran can be substituted at the 2-position by metalation with butyllithium followed by treatment with an electrophilic reagent, demonstrating a synthesis route that might be adaptable for 3-N-Butyl-4,5-dihydrophthalide or similar compounds (Schlosser et al., 1973).

Molecular Structure Analysis

Molecular structure analysis involves studying the spatial arrangement of atoms within a molecule and how this influences the molecule's properties. Techniques such as NMR, IR spectroscopy, and crystallography are often used. For example, the crystal structure analysis of related compounds can reveal the conformational preferences and intermolecular interactions that may be present in 3-N-Butyl-4,5-dihydrophthalide (Fredj et al., 2004).

Chemical Reactions and Properties

3-N-Butyl-4,5-dihydrophthalide, like other organic compounds, can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions. The reactivity towards nucleophiles can be studied through reactions with compounds like thiosemicarbazide and different amines, providing insights into the carboxylic acid derivatives resulting from anhydride's opening (Abuelizz et al., 2022).

Physical Properties Analysis

The physical properties of 3-N-Butyl-4,5-dihydrophthalide, including melting point, boiling point, solubility, and crystal structure, are critical for understanding its behavior in various environments. For similar compounds, hydrogen-bonded structures and their influence on the physical properties have been extensively analyzed, providing a foundation for understanding the physical characteristics of 3-N-Butyl-4,5-dihydrophthalide (Smith & Wermuth, 2010).

Chemical Properties Analysis

The chemical properties of 3-N-Butyl-4,5-dihydrophthalide can be inferred from studies on its reactivity, stability under various conditions, and interactions with other chemical entities. Analysis of its potential for hydrogen bonding, halogen bonding, and other non-covalent interactions is essential for predicting its behavior in chemical reactions and in the development of functional materials (Gouda et al., 2022).

科学研究应用

Phytochemistry and Pharmacology

Phthalides, including 3-N-Butyl-4,5-dihydrophthalide, are unique compounds that possess multiple bioactivities in new drug research and development . They are naturally distributed in different plants that have been utilized as herbal treatments for various ailments with a long history in Asia, Europe, and North America .

Application

Pharmacological properties of plant-derived phthalides are associated with hemorheological improvement, vascular function modulation, and central nervous system protection . Potential treatments for a variety of diseases mainly include cardio-cerebrovascular disorders and neurological complications such as Alzheimer’s disease .

Results or Outcomes

Microbial Synthesis and Fungistatic Activity

3-N-Butyl-4,5-dihydrophthalide is a metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide .

Application

This compound has been tested for its fungistatic activity .

Methods of Application

Transformations were performed using 10 strains of fungi, five of which efficiently produced 3-butyl-3-hydroxyphthalide . The product yield, determined by high-performance liquid chromatography, reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst .

Results or Outcomes

Two phthalides showed a minimum inhibitory concentration, required to inhibit the growth of 50% of organisms, below 50 µg/mL . The 3-n-butylidenephthalide metabolite was generally inactive, and this feature in combination with its low lipophilicity suggests its involvement in the detoxification pathway .

Biotransformations and Antifungal Activity

Phthalides are a group of bioactive secondary metabolites that are found mainly in plants from the family Apiaceae . These compounds have been widely tested for their pharmacological properties .

Application

3-N-butyl-4,5-dihydrophthalide is a metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide . It has been tested against clinical strains of Candida albicans using the microdilution method .

Methods of Application

Transformations were performed using 10 strains of fungi, five of which efficiently produced 3-butyl-3-hydroxyphthalide . The product yield, determined by high-performance liquid chromatography, reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst .

Results or Outcomes

Two phthalides showed a minimum inhibitory concentration, required to inhibit the growth of 50% of organisms, below 50 µg/mL . The 3-n-butylidenephthalide metabolite was generally inactive, and this feature in combination with its low lipophilicity suggests its involvement in the detoxification pathway .

Biotransformations and Antifungal Activity

Phthalides are a group of bioactive secondary metabolites that are found mainly in plants from the family Apiaceae . These compounds have been widely tested for their pharmacological properties .

Application

3-N-butyl-4,5-dihydrophthalide is a metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide . It has been tested against clinical strains of Candida albicans using the microdilution method .

Methods of Application

Transformations were performed using 10 strains of fungi, five of which efficiently produced 3-butyl-3-hydroxyphthalide . The product yield, determined by high-performance liquid chromatography, reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst .

Results or Outcomes

Two phthalides showed a minimum inhibitory concentration, required to inhibit the growth of 50% of organisms, below 50 µg/mL . The 3-n-butylidenephthalide metabolite was generally inactive, and this feature in combination with its low lipophilicity suggests its involvement in the detoxification pathway .

安全和危害

未来方向

属性

IUPAC Name |

3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKVDODKLJKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977545 | |

| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N-Butyl-4,5-dihydrophthalide | |

CAS RN |

62006-39-7 | |

| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)

![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)

![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)